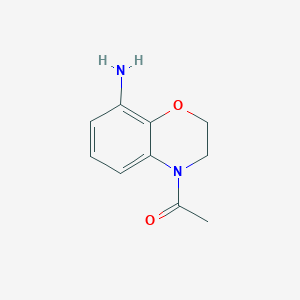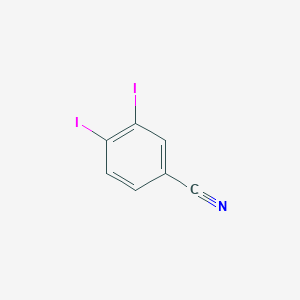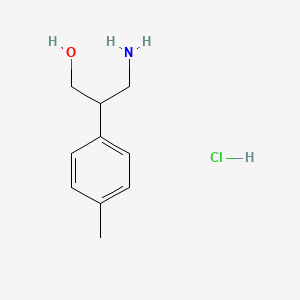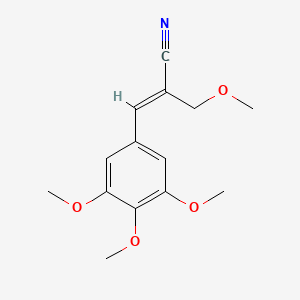![molecular formula C36H43N11O2 B14800477 N-(4-{[4-({[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]carbamoyl}amino)phenyl]amino}quinazolin-6-Yl)-3-(4-Methylpiperazin-1-Yl)propanamide](/img/structure/B14800477.png)
N-(4-{[4-({[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]carbamoyl}amino)phenyl]amino}quinazolin-6-Yl)-3-(4-Methylpiperazin-1-Yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinepropanamide, N-[4-[[4-[[[[1-(3-aminophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-yl]amino]carbonyl]amino]phenyl]amino]-6-quinazolinyl]-4-methyl- is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropanamide, N-[4-[[4-[[[[1-(3-aminophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-yl]amino]carbonyl]amino]phenyl]amino]-6-quinazolinyl]-4-methyl- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core piperazine ring, followed by the introduction of the propanamide group and subsequent functionalization with the pyrazolyl, aminophenyl, and quinazolinyl groups. Each step requires careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinepropanamide, N-[4-[[4-[[[[1-(3-aminophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-yl]amino]carbonyl]amino]phenyl]amino]-6-quinazolinyl]-4-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield quinones or nitro compounds, reduction may produce amines or alcohols, and substitution may result in various substituted derivatives.
Scientific Research Applications
1-Piperazinepropanamide, N-[4-[[4-[[[[1-(3-aminophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-yl]amino]carbonyl]amino]phenyl]amino]-6-quinazolinyl]-4-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazinepropanamide, N-[4-[[4-[[[[1-(3-aminophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-yl]amino]carbonyl]amino]phenyl]amino]-6-quinazolinyl]-4-methyl- involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-nitrophenyl)piperazine: A compound with a similar piperazine core but different functional groups, used in various chemical and biological studies.
N-(1-Benzyl-piperidin-4-yl)-2,2-dimethyl-propionamide: Another compound with a piperidine core, used in early discovery research and chemical synthesis.
Uniqueness
1-Piperazinepropanamide, N-[4-[[4-[[[[1-(3-aminophenyl)-3-(1,1-dimethylethyl)-1H-pyrazol-5-yl]amino]carbonyl]amino]phenyl]amino]-6-quinazolinyl]-4-methyl- is unique due to its complex structure and the presence of multiple functional groups
Properties
Molecular Formula |
C36H43N11O2 |
|---|---|
Molecular Weight |
661.8 g/mol |
IUPAC Name |
N-[4-[4-[[2-(3-aminophenyl)-5-tert-butylpyrazol-3-yl]carbamoylamino]anilino]quinazolin-6-yl]-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C36H43N11O2/c1-36(2,3)31-22-32(47(44-31)28-7-5-6-24(37)20-28)43-35(49)42-26-10-8-25(9-11-26)41-34-29-21-27(12-13-30(29)38-23-39-34)40-33(48)14-15-46-18-16-45(4)17-19-46/h5-13,20-23H,14-19,37H2,1-4H3,(H,40,48)(H,38,39,41)(H2,42,43,49) |
InChI Key |
SIXVDPYFTBZLMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=CC=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)NC(=O)CCN5CCN(CC5)C)C6=CC=CC(=C6)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-dimethoxypyrimidin-4-yl)-4-{[(4-fluorophenyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B14800395.png)
![6-(dibenzylamino)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B14800399.png)
![2-(4-bromo-2-chlorophenoxy)-N-[(2-methyl-3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B14800407.png)
![N-[4-({2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]propanamide](/img/structure/B14800411.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2,5-dimethylaniline](/img/structure/B14800437.png)
![3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-thieno[3,2-c][1]benzothiepin-9-yl)propanamide](/img/structure/B14800441.png)

![3-[(1S,4aR,4bS,6aR)-1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl]propanoic acid](/img/structure/B14800444.png)
![(E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B14800451.png)

![3-[(4,7-Dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methylpiperidin-2-one](/img/structure/B14800458.png)

![[2-(Oxidoamino)-2-oxoethyl]phosphonic acid](/img/structure/B14800474.png)

